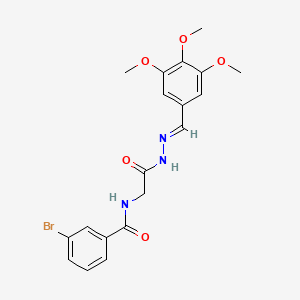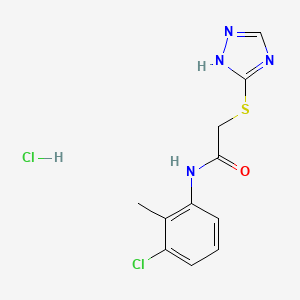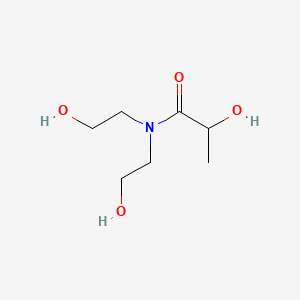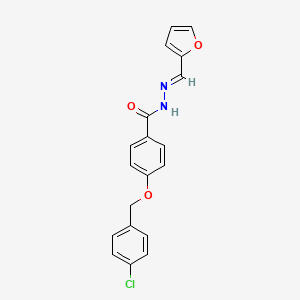
6-Hydroxy-N-(2-hydroxyethyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Hydroxy-N-(2-hydroxyethyl)hexanamide est un composé organique de formule moléculaire C8H17NO3. Il est caractérisé par la présence de groupes fonctionnels hydroxyle et amide, qui contribuent à ses propriétés chimiques uniques. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de sa réactivité et de sa polyvalence fonctionnelle .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 6-Hydroxy-N-(2-hydroxyethyl)hexanamide implique généralement la réaction de l'acide hexanoïque avec l'éthanolamine dans des conditions contrôlées. La réaction se déroule par la formation d'un ester intermédiaire, qui est ensuite converti en amide par substitution nucléophile. Les conditions de réaction comprennent souvent l'utilisation d'un catalyseur, tel que l'acide sulfurique, et des températures élevées pour faciliter les étapes d'estérification et de formation d'amide .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound peut impliquer des réacteurs à écoulement continu pour optimiser le rendement et l'efficacité. Les paramètres du procédé, tels que la température, la pression et les concentrations des réactifs, sont soigneusement contrôlés pour garantir une qualité de produit constante. De plus, des étapes de purification, telles que la distillation et la recristallisation, sont utilisées pour isoler le composé souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Hydroxy-N-(2-hydroxyethyl)hexanamide subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les composés carbonylés correspondants.
Réduction : Le groupe amide peut être réduit en amine dans des conditions spécifiques.
Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile pour former des éthers ou des esters.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés pour la réduction du groupe amide.
Principaux produits
Oxydation : Formation de dérivés de l'acide hexanoïque.
Réduction : Formation de dérivés de l'hexylamine.
Substitution : Formation de divers éthers et esters en fonction des substituants utilisés.
Applications de recherche scientifique
Le this compound est utilisé dans plusieurs domaines de recherche scientifique, notamment :
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Dans des études portant sur les interactions enzyme-substrat et les voies métaboliques.
Industrie : Utilisé dans la formulation de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les groupes hydroxyle et amide facilitent la liaison à ces cibles, conduisant à la modulation de leur activité. Le composé peut également participer à des liaisons hydrogène et à d'autres interactions non covalentes, contribuant à ses effets biologiques .
Applications De Recherche Scientifique
6-Hydroxy-N-(2-hydroxyethyl)hexanamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,3,4,5,6-Pentahydroxy-N-(2-hydroxyethyl)hexanamide
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)propanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
- N-[2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]benzamide
- N-[2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]acétamide
Unicité
Le 6-Hydroxy-N-(2-hydroxyethyl)hexanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels hydroxyle et amide, qui confèrent des propriétés de réactivité et de liaison distinctes. Cela le rend particulièrement précieux dans les applications nécessitant des interactions et des modifications moléculaires précises .
Propriétés
Numéro CAS |
25169-33-9 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
6-hydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO3/c10-6-3-1-2-4-8(12)9-5-7-11/h10-11H,1-7H2,(H,9,12) |
Clé InChI |
NRKPYQKEFHRDIW-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)NCCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)



![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)
![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
![3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12012368.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12012376.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide](/img/structure/B12012382.png)


